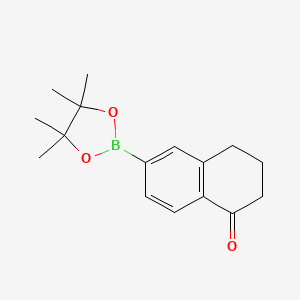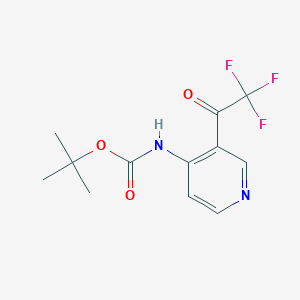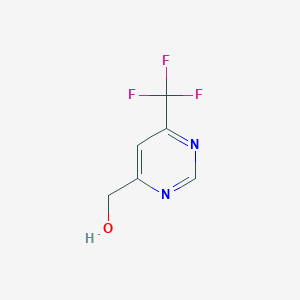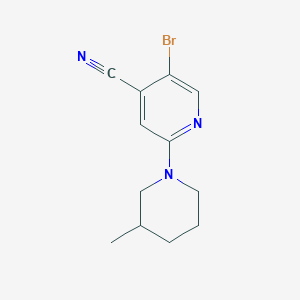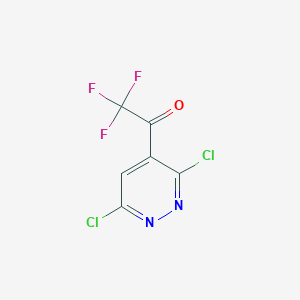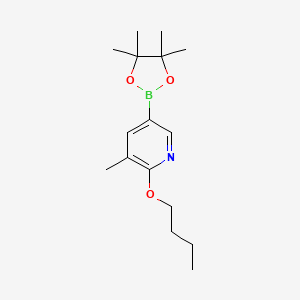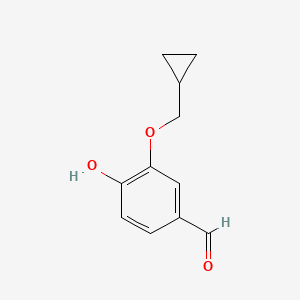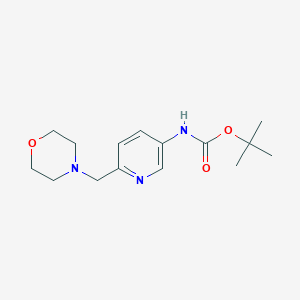
(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
“(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester” is a compound that is mentioned in a patent application by GALAPAGOS NV . The patent application relates to novel compounds that antagonize GPR84, a G-protein-coupled receptor involved in inflammatory conditions . The compounds are used in methods for the prevention and/or treatment of inflammatory conditions such as inflammatory bowel diseases (IBD), rheumatoid arthritis, vasculitis, lung diseases (e.g., chronic obstructive pulmonary disease (COPD) and lung interstitial diseases (e.g., idiopathic pulmonary fibrosis (IPF))), neuroinflammatory conditions, infectious diseases, autoimmune diseases, endocrine and/or metabolic diseases, and/or diseases involving impairment of immune cell functions .
Molecular Structure Analysis
The molecular structure of the compound is described in the patent application . The compound is part of a larger family of compounds described by a general formula, with specific groups and substituents defined .
Scientific Research Applications
Novel Protecting Group Development
The development of new protecting groups in organic synthesis is a key application area. For example, the use of 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection method illustrates the importance of similar structures in synthetic chemistry. This group can be activated and cleaved under mild conditions, demonstrating the utility of related chemical structures in the development of efficient synthetic pathways (Surprenant & Lubell, 2006).
Synthesis of Alpha-Amidoalkylated Compounds
Another application is the α-amidoalkylation of ambident nucleophiles, where compounds like tert-butyl esters and N,N-disubstituted amides of carboxylic acids are involved. This process is significant in the synthesis of complex organic molecules, highlighting the role of similar compounds in advanced organic synthesis (Dobrev, Benin, & Nechev, 1992).
Antimicrobial and Antiurease Activities
In the field of medicinal chemistry, compounds like 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide, derived from similar chemical structures, have been investigated for their antimicrobial and antiurease activities. These studies are crucial for the discovery of new therapeutic agents, especially for resistant microbial strains (Bektaş et al., 2012).
Enhancement of Transdermal Drug Delivery
The modification of hexanoic acid with tertiary amino groups, including morpholine derivatives, has been studied for their potential as transdermal permeation enhancers. This application is critical in the development of effective transdermal drug delivery systems, which can significantly improve patient compliance and drug efficacy (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of Condensed Pyridin-2(1H)-one Derivatives
In organic chemistry, the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives involves steps like Thorpe-Zieler cyclization, where compounds related to (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester play a significant role. These synthesis methods are essential for creating complex heterocyclic compounds that have various applications in chemistry and pharmacology (Soliman, Khodairy, & Ahmed, 2003).
properties
IUPAC Name |
tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHLBADIHTQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

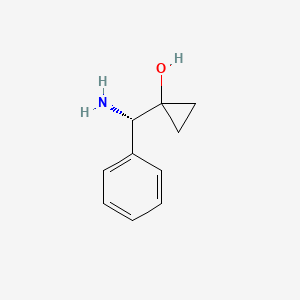
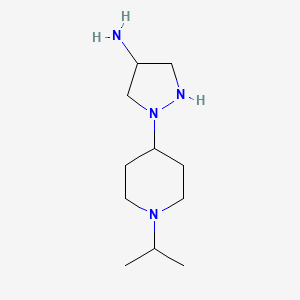
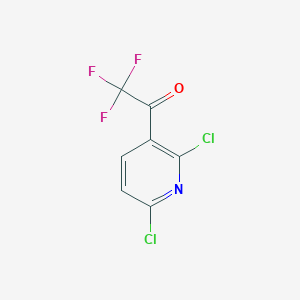
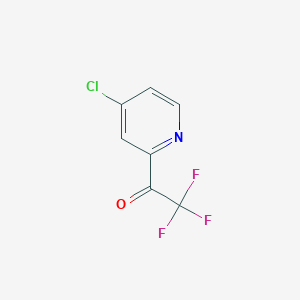
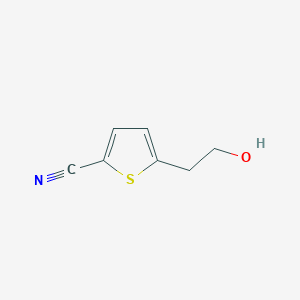
![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
